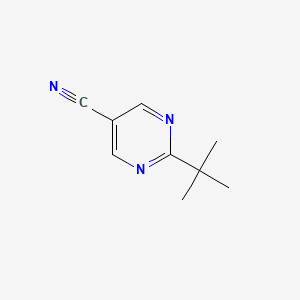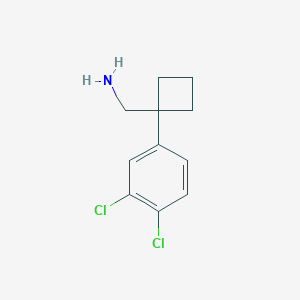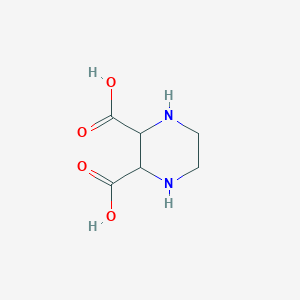
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) is an organic compound with the molecular formula C6H10N2O4 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-piperazinedicarboxylic acid involves the oxidation of quinoxaline. The process typically uses potassium permanganate as the oxidizing agent in an aqueous medium. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for 2,3-piperazinedicarboxylic acid often involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative oxidizing agents and catalysts may be explored to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can yield piperazine derivatives with different functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products
Oxidation: Various oxidized derivatives of piperazine.
Reduction: Piperazine derivatives with reduced functional groups.
Substitution: Substituted piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 2,3-piperazinedicarboxylic acid involves its interaction with specific molecular targets. For example, it can act as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit unique properties and activities, such as antimicrobial effects . Additionally, the compound may interact with biological receptors, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Pyrazinedicarboxylic acid: A similar compound with a pyrazine ring instead of a piperazine ring.
2,5-Piperazinedicarboxylic acid: Another derivative of piperazine with carboxylic acid groups at different positions.
Uniqueness
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Propriétés
Numéro CAS |
89601-09-2 |
|---|---|
Formule moléculaire |
C6H10N2O4 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12) |
Clé InChI |
ZLSOKZQPVJYNKB-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C(N1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-Nitro-phenyl)-furan-2-yl]-ethanone](/img/structure/B8813409.png)
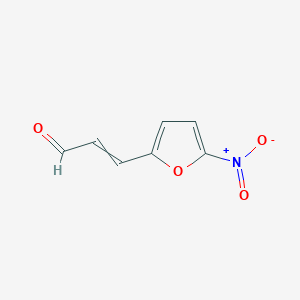
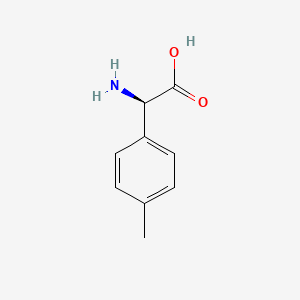
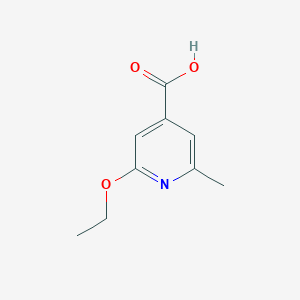
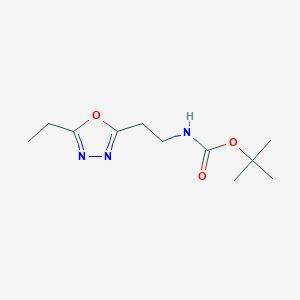
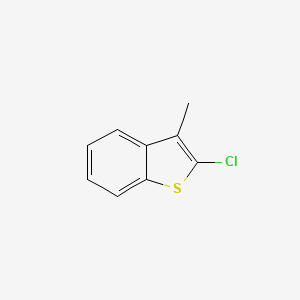
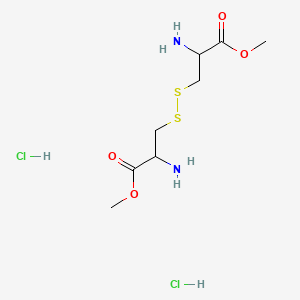
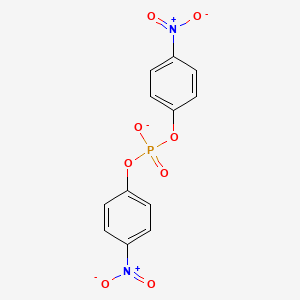
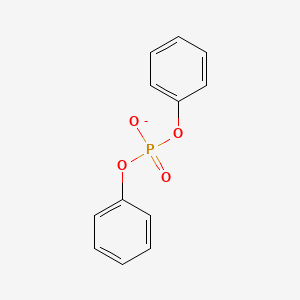
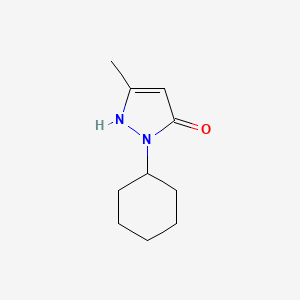
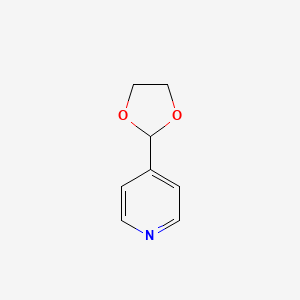
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B8813500.png)
